N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline
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Overview
Description
N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is an organic compound that features a naphthalene ring substituted with a methoxy group and a phenoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline typically involves the condensation reaction between 4-methoxy-1-naphthaldehyde and 4-phenoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-1-naphthol: A related compound with similar structural features but different functional groups.
1-Methoxynaphthalene: Another similar compound used in various chemical reactions and studies.
Uniqueness
N-[(4-methoxy-1-naphthyl)methylene]-4-phenoxyaniline is unique due to its specific combination of a methoxy-substituted naphthalene ring and a phenoxyaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H19NO2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C24H19NO2/c1-26-24-16-11-18(22-9-5-6-10-23(22)24)17-25-19-12-14-21(15-13-19)27-20-7-3-2-4-8-20/h2-17H,1H3 |
InChI Key |
BQYXBNMNDOWNAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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